molecular formula C₁₂H₂₃ClN₂O₄ B1146451 alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride CAS No. 1028192-80-4

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride

Cat. No.: B1146451
CAS No.: 1028192-80-4
M. Wt: 294.78
InChI Key:
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Description

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is functionalized with amino, ethoxy, and carboxylate groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing azetidine rings.

    Biology: Its functional groups make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from an amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under controlled conditions.

    Functionalization: The introduction of the amino, ethoxy, and carboxylate groups can be achieved through subsequent reactions. For example, the amino group can be introduced via reductive amination, while the ethoxy group can be added through an etherification reaction.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino and carboxylate groups, potentially inhibiting or activating specific pathways. The azetidine ring can also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler analog without the ethoxy and amino groups.

    Ethyl 1-(3-amino-4-hydroxybutyl)azetidine-2-carboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.

    1-(3-Amino-4-ethoxy-4-oxobutyl)pyrrolidine-2-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride is unique due to its specific combination of functional groups and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-3-17-11(15)9(13)5-7-14-8-6-10(14)12(16)18-4-2;/h9-10H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHRYOWRBQIJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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